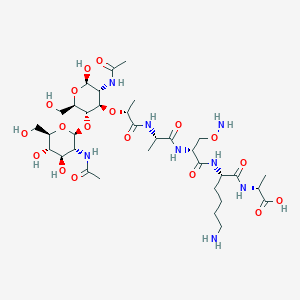
Peptidoglycan(N-acetyl-D-glucosamine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peptidoglycan(N-acetyl-D-glucosamine) is a polyol.
Aplicaciones Científicas De Investigación
Peptidoglycan Synthesis and Modification
Peptidoglycan, a key component of bacterial cell walls, is synthesized and modified in various ways, impacting its structure and function. Dupont and Clarke (1991) explored the in vitro synthesis and O-acetylation of peptidoglycan in Proteus mirabilis, revealing insights into peptidoglycan metabolism and potential antibiotic targets (Dupont & Clarke, 1991). Another study by Reith and Mayer (2011) characterized a glucosamine/glucosaminide N-acetyltransferase in Clostridium acetobutylicum, showing its role in peptidoglycan remodeling and resistance to lysozyme (Reith & Mayer, 2011).
Peptidoglycan in Disease and Defense
The structure of peptidoglycan is vital in bacterial virulence and immune response. Vollmer and Tomasz (2002) demonstrated that modifications in peptidoglycan N-acetylglucosamine deacetylase affect Streptococcus pneumoniae's virulence and resistance to lysozyme (Vollmer & Tomasz, 2002). Additionally, Tsutsui et al. (2013) discovered a GlcNAc-binding IgM in fugu (Takifugu rubripes) that suppresses bacterial growth, highlighting a novel function of teleost antibodies in immune defense (Tsutsui et al., 2013).
Peptidoglycan Degradation and Environmental Impact
In environmental contexts, the degradation of peptidoglycan plays a significant role. Nagata, Meon, and Kirchman (2003) studied microbial degradation of peptidoglycan in seawater, providing insights into its turnover and impact on marine ecosystems (Nagata, Meon, & Kirchman, 2003).
Propiedades
Fórmula molecular |
C34H60N8O18 |
|---|---|
Peso molecular |
868.9 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-3-aminooxypropanoyl]amino]-6-aminohexanoyl]amino]propanoic acid |
InChI |
InChI=1S/C34H60N8O18/c1-13(28(49)42-19(12-56-36)31(52)41-18(8-6-7-9-35)30(51)38-14(2)32(53)54)37-29(50)15(3)57-27-23(40-17(5)46)33(55)58-21(11-44)26(27)60-34-22(39-16(4)45)25(48)24(47)20(10-43)59-34/h13-15,18-27,33-34,43-44,47-48,55H,6-12,35-36H2,1-5H3,(H,37,50)(H,38,51)(H,39,45)(H,40,46)(H,41,52)(H,42,49)(H,53,54)/t13-,14+,15+,18-,19+,20+,21+,22+,23+,24+,25+,26+,27+,33+,34-/m0/s1 |
Clave InChI |
CKCOYJUVSJOCOA-DCHKRTDBSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@H](CON)C(=O)N[C@@H](CCCCN)C(=O)N[C@H](C)C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C |
SMILES |
CC(C(=O)NC(CON)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C |
SMILES canónico |
CC(C(=O)NC(CON)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



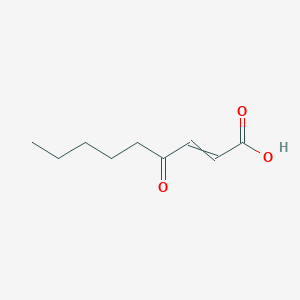

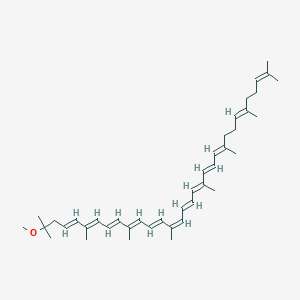
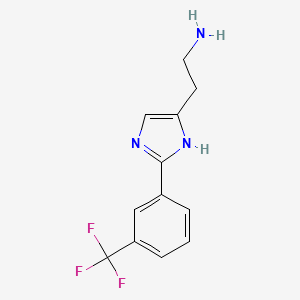
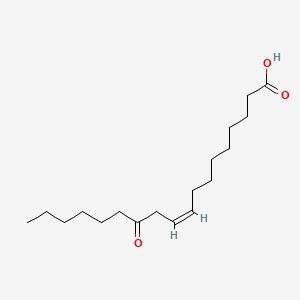
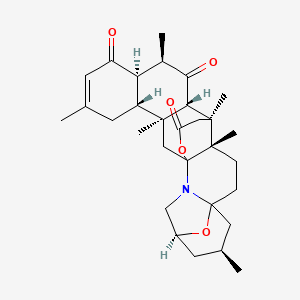
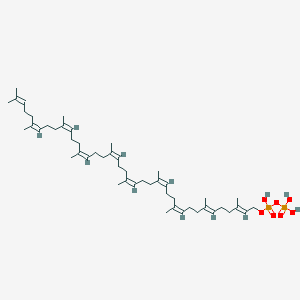
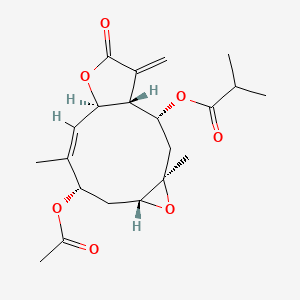
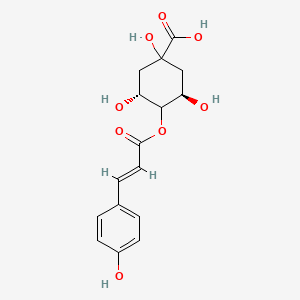
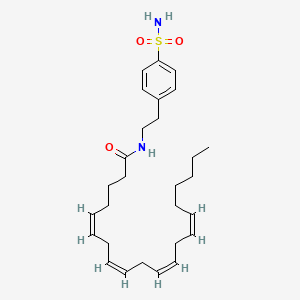
![[4-[(E)-[(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate](/img/structure/B1237191.png)
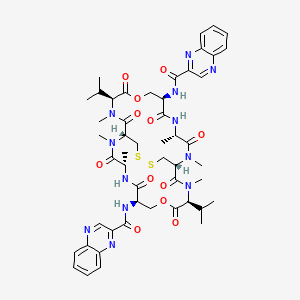
![N-[(E)-(4,5-dibromofuran-2-yl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B1237193.png)
![methyl 2-[3-[(E)-[(2-quinolin-8-yloxyacetyl)hydrazinylidene]methyl]indol-1-yl]acetate](/img/structure/B1237194.png)